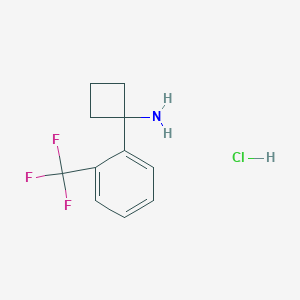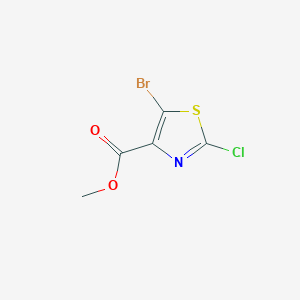
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While specific structural data for “Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate” is not available, compounds with similar structures have been analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific data for “this compound” is not available, similar compounds have been analyzed for their properties .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Supramolecular Structures
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is involved in forming hydrogen-bonded supramolecular structures. For example, similar molecules, such as ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, are linked into chains and complex sheets by a combination of hydrogen bonds, playing a crucial role in crystal engineering and molecular self-assembly processes (Costa et al., 2007).
Synthetic Applications in Cyclization Reactions
This compound is used as a building block in radical cyclization reactions onto azoles, which are crucial for synthesizing tri- and tetra-cyclic heterocycles. Such processes are important in developing new pharmaceuticals and complex organic molecules (Allin et al., 2005).
Synthesis of Thiazolidinones
This compound is involved in the synthesis of thiazolidinones, which are transformed into 5-arylidene-4-thiazolidinones. These compounds are significant in medicinal chemistry for developing new therapeutic agents (Eltsov et al., 2003).
Structural Characterization in Solid State Studies
The structural characterization of similar compounds, like ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, is conducted using spectroscopic methods and X-ray diffraction. Such studies are vital for understanding the molecular structure and properties of these compounds (Kumar et al., 2020).
Application in Imaging Agents
Compounds structurally similar to this compound are used in the synthesis of imaging agents, such as (18)F-labelled metomidate analogues, which have potential applications in adrenocortical imaging (Erlandsson et al., 2009).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. While a specific safety data sheet for “Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate” is not available, similar compounds are known to have certain hazards and safety precautions .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as those containing a bromophenyl group, often interact with various receptors or enzymes in the body. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action of such compounds could involve interactions with the target that lead to changes in its activity. This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, it could influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and stability could influence its absorption, distribution in the body, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from changes in gene expression to alterations in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
ethyl 3-(4-bromophenyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWLWKBRYHBXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)



![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)


![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)




